2-(4-Methoxyphenyl)-1-indanone chemical structure and properties
2-(4-Methoxyphenyl)-1-indanone chemical structure and properties
Introduction
The indanone scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a multitude of biologically active compounds.[1][2] These derivatives have shown a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4] Among these, 2-(4-Methoxyphenyl)-1-indanone represents a significant exemplar of this chemical class. Its structural features and inherent reactivity make it a valuable intermediate in the synthesis of more complex molecules and a subject of interest for potential therapeutic applications.[5][6] This guide provides a comprehensive technical overview of 2-(4-Methoxyphenyl)-1-indanone, detailing its chemical structure, properties, synthesis, and potential applications, with a focus on its relevance to researchers and professionals in drug development.
Chemical Structure and Properties
2-(4-Methoxyphenyl)-1-indanone possesses a bicyclic structure, consisting of a benzene ring fused to a five-membered ring containing a ketone and a substituted phenyl group at the second position.
Molecular Formula: C₁₆H₁₄O₂
Molecular Weight: 238.28 g/mol
Spectroscopic Data
The structural elucidation of 2-(4-Methoxyphenyl)-1-indanone is confirmed through various spectroscopic techniques.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum is characterized by signals corresponding to the aromatic protons of the indanone and methoxyphenyl rings, the methoxy group, and the aliphatic protons of the five-membered ring. The diastereotopic methylene protons and the methine proton on the five-membered ring typically appear as a complex set of signals due to spin-spin coupling.[7] |
| ¹³C NMR | The carbon NMR spectrum shows distinct resonances for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the indanone ring.[8] |
| IR Spectroscopy | The infrared spectrum exhibits a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹.[9] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the indanone structure. |
Physical Properties
| Property | Value | Source |
| Melting Point | 105-107 °C (for the related 4-methoxy-1-indanone) | [5] |
| Boiling Point | 115-120 °C at 0.5 mmHg (for the related 4-methoxy-1-indanone) | [5] |
| Appearance | Typically a white to off-white solid | [5] |
| Solubility | Generally soluble in organic solvents like ethanol, chloroform, and dichloromethane; sparingly soluble in water.[5][10][11] |
Synthesis of 2-(4-Methoxyphenyl)-1-indanone
The synthesis of 2-aryl-1-indanones can be achieved through various synthetic routes. A common and effective method is the acid-catalyzed cyclization of a corresponding propionic acid derivative.[12]
Synthetic Workflow: Acid-Catalyzed Cyclization
Caption: Workflow for the synthesis of 2-(4-Methoxyphenyl)-1-indanone.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a general procedure for the synthesis of a 1-indanone derivative via intramolecular Friedel-Crafts acylation, which can be adapted for 2-(4-Methoxyphenyl)-1-indanone.
Materials:
-
3-(4-methoxyphenyl)propionic acid (or a suitable precursor to generate the 2-aryl substituted intermediate)
-
Anhydrous solvent (e.g., dichloromethane, if necessary)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Solvent for recrystallization (e.g., ethanol or methanol)
Procedure:
-
Reaction Setup: To a solution of the starting propionic acid in an appropriate solvent, add the acid catalyst (e.g., polyphosphoric acid or triflic acid) at a controlled temperature (often 0 °C to room temperature).[13]
-
Reaction Monitoring: Stir the reaction mixture at the designated temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by carefully adding it to ice-water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure 2-(4-Methoxyphenyl)-1-indanone.
Causality Behind Experimental Choices:
-
Acid Catalyst: Strong acids like PPA or triflic acid are essential to protonate the carboxylic acid, facilitating the formation of the acylium ion intermediate required for the intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation).[15][16]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the acid catalyst and the acylium ion intermediate, reducing the yield.
-
Controlled Temperature: The reaction is often exothermic, and controlling the temperature prevents the formation of side products.
-
Aqueous Workup: The workup procedure is designed to neutralize the strong acid catalyst and remove any water-soluble impurities.
Chemical Reactivity and Potential Applications
The chemical reactivity of 2-(4-Methoxyphenyl)-1-indanone is centered around the ketone functional group and the acidic alpha-protons. These features allow for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.
Key Reactions
-
Aldol Condensation: The alpha-protons are acidic and can be deprotonated to form an enolate, which can then react with aldehydes or ketones in an aldol condensation to form α,β-unsaturated ketones.[17][18]
-
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
-
Oxidation: The indanone ring can undergo oxidation under certain conditions. For instance, 2-phenyl-1-indanone is susceptible to auto-oxidation.[12]
Potential Applications in Drug Development
The indanone scaffold is a key component in several approved drugs and clinical candidates, particularly in the area of neurodegenerative diseases.[2][6][19] Donepezil, a well-known drug for the treatment of Alzheimer's disease, contains an indanone moiety.[2][3]
Derivatives of 2-aryl-1-indanone have been investigated for a range of biological activities:
-
Neuroprotective Agents: Indanone derivatives have shown potential as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key targets in the treatment of Alzheimer's and Parkinson's diseases.[6][20]
-
Anticancer Agents: Some indanone derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1][17]
-
Anti-inflammatory and Antimicrobial Agents: The indanone scaffold has also been explored for its potential anti-inflammatory and antimicrobial properties.[1][5]
Logical Pathway for Drug Discovery
Caption: A logical workflow for the development of drug candidates.
Conclusion
2-(4-Methoxyphenyl)-1-indanone is a molecule of significant interest due to its versatile chemical nature and its association with the pharmacologically important indanone scaffold. Its synthesis is well-established, and its reactivity allows for the generation of diverse libraries of compounds for drug discovery efforts. The proven success of indanone-based drugs highlights the potential of this scaffold in developing novel therapeutics for a range of diseases, particularly neurodegenerative disorders. Further research into the synthesis and biological evaluation of derivatives of 2-(4-Methoxyphenyl)-1-indanone is warranted to fully explore its therapeutic potential.
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